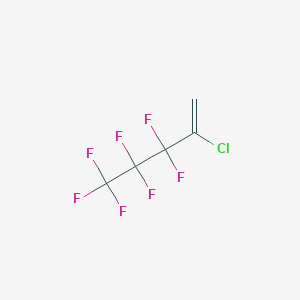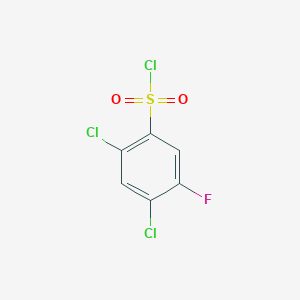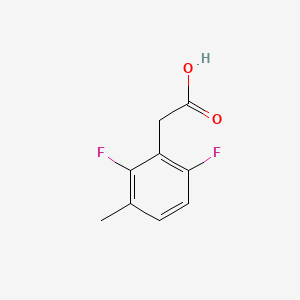
Chloromethyl (4-nitrophenyl) carbonate
Overview
Description
Chloromethyl (4-nitrophenyl) carbonate, also known as p-nitrophenyl chloroformate, is a coupling agent used in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Synthesis Analysis
4-Nitrophenyl chloroformate is used to block hydroxyl groups in nucleosides. It was applied to synthesize 4-nitrophenyl-5′O-tritylthymidine-3′-carbonate in 89% yield .Molecular Structure Analysis
The molecular formula of Chloromethyl (4-nitrophenyl) carbonate is C8H6ClNO5 . The InChI code is 1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 . The Canonical SMILES is C1=CC(=CC=C1N+[O-])OC(=O)OCCl .Physical And Chemical Properties Analysis
The molecular weight of Chloromethyl (4-nitrophenyl) carbonate is 231.59 g/mol . The compound has a melting point of 56-58 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
1. Functionalization of Polymers
Chloromethyl (4-nitrophenyl) carbonate has been used in the modification of dextran, a biopolymer. This modification involves the reaction of dextran with 4-nitrophenyl chloroformate, leading to the formation of acyclic carbonate groups. These modified dextran molecules have shown the ability to bind model amino-type drugs, such as phenethylamine and tyramine, demonstrating potential applications in drug delivery systems (Ramírez, Sánchez-Chaves, & Arranz, 1995).
2. Kinetic Studies in Organic Chemistry
Extensive kinetic studies have been conducted on the reactions of chloromethyl (4-nitrophenyl) carbonate with various nucleophiles. These studies provide insights into the reaction mechanisms and rates, which are crucial for understanding and designing chemical processes. For instance, the kinetics and mechanism of anilinolysis (reaction with anilines) and phenolysis (reaction with phenols) of chloromethyl (4-nitrophenyl) carbonates have been investigated, revealing details about the concerted and stepwise mechanisms in these reactions (Castro, Gazitúa, & Santos, 2005; Castro, Pavez, & Santos, 2002).
3. Synthesis of Organic Compounds
The compound has been utilized in the synthesis of other organic compounds, such as 2-chloromethyl-4-nitrophenyl α-D-glucopyranoside. This particular compound has been found to be an effective enzyme-activated irreversible inhibitor of yeast α-glucosidase, showcasing its potential in enzymatic studies and inhibitor design (Briggs, Haines, & Taylor, 1992).
4. Activation Parameters in Chemical Reactions
Chloromethyl (4-nitrophenyl) carbonate has been a subject of studies focusing on the activation parameters of certain chemical reactions, like transesterification. These studies contribute to a deeper understanding of the factors influencing the reactivity and efficiency of chemical processes, which is critical for optimization in industrial and laboratory settings (Os'kina & Vlasov, 2009; Os'kina, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Chloromethyl (4-nitrophenyl) carbonate is a chemical compound that primarily targets 4-nitrophenol (4-NP) . The 4-NP is a widely used intermediate in the synthesis of various pesticides, dyes, and pharmaceuticals . It is also used as a benchmark reaction to assess the activity of nanostructured materials .
Mode of Action
The compound interacts with its target, 4-NP, through a process known as catalytic reduction . This interaction involves the use of nanostructured materials as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the catalytic reduction of 4-nitrophenol . This reduction process is influenced by various parameters, including the size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity .
Result of Action
The primary result of the action of Chloromethyl (4-nitrophenyl) carbonate is the reduction of 4-nitrophenol . This reduction process is a key step in the synthesis of various fine or special chemicals, polymers, and pharmaceuticals . The compound is synthesized through a reaction involving p-Nitrophenol, chloromethyl chloroformate, and triethylamine .
Action Environment
The action of Chloromethyl (4-nitrophenyl) carbonate is influenced by various environmental factors. For instance, the reaction is typically carried out in anhydrous tetrahydrofuran at room temperature . Additionally, the reaction is performed under a nitrogen atmosphere and requires vigorous stirring . These conditions help to ensure the efficacy and stability of the compound’s action.
properties
IUPAC Name |
chloromethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWCUYBIVJSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380672 | |
| Record name | chloromethyl (4-nitrophenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl (4-nitrophenyl) carbonate | |
CAS RN |
50780-50-2 | |
| Record name | chloromethyl (4-nitrophenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl 4-nitrophenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)




